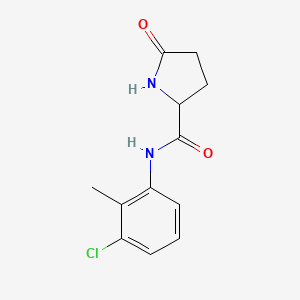

N-(3-chloro-2-methylphenyl)-5-oxoprolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-2-methylphenyl)-5-oxoprolinamide, also known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPI is a proline analog that has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Development

“N-(3-chloro-2-methylphenyl)-5-oxoprolinamide” serves as a precursor in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its structure is amenable to modifications that can lead to the development of new drugs with potential antibacterial activity . The presence of the chloro and methyl groups on the phenyl ring can influence the biological activity by altering the electrophilicity of the carbon in the C-Cl bond, which is a valuable trait in medicinal chemistry.

Antibacterial Agents

The compound has shown promise in the field of antibacterial research. Derivatives of this compound have been synthesized and tested for their efficacy against various bacterial strains. For instance, related compounds have demonstrated in vitro antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum, indicating the potential of “N-(3-chloro-2-methylphenyl)-5-oxoprolinamide” in this domain .

Urease Inhibition

Urease is an enzyme linked to several medical conditions, including kidney stone formation and peptic ulcers. “N-(3-chloro-2-methylphenyl)-5-oxoprolinamide” and its derivatives have been analyzed for their urease inhibitory properties. These studies are crucial for the development of new treatments for urease-related ailments .

Molecular Simulation

In computational chemistry, the compound’s derivatives are used in molecular simulations to understand their interactions at the atomic level. This helps in predicting the reactivity and binding affinity of these molecules, which is essential for drug design and discovery processes .

Antioxidant Properties

Research into the antioxidant properties of “N-(3-chloro-2-methylphenyl)-5-oxoprolinamide” derivatives could lead to the development of compounds that can mitigate oxidative stress. This is particularly relevant in the prevention of diseases that are exacerbated by oxidative damage .

Anti-inflammatory Applications

The compound’s framework is conducive to creating anti-inflammatory agents. By studying its mechanism of action and the biological pathways it affects, researchers can design new anti-inflammatory drugs that may have fewer side effects and improved efficacy compared to current medications .

Mecanismo De Acción

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)-5-oxoprolinamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacterium, making it a potential target for antimicrobial drugs.

Biochemical Pathways

The disruption of the fatty acid synthesis pathway has significant downstream effects. Fatty acids are key components of the bacterial cell wall and are involved in various metabolic processes. Therefore, the inhibition of this pathway can lead to the death of the bacterium .

Result of Action

The molecular and cellular effects of N-(3-chloro-2-methylphenyl)-5-oxoprolinamide’s action are the disruption of the fatty acid synthesis pathway and the subsequent death of the bacterium . This makes the compound a potential candidate for the development of new antimicrobial drugs.

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-7-8(13)3-2-4-9(7)15-12(17)10-5-6-11(16)14-10/h2-4,10H,5-6H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSUDXBYEAMLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229975.png)

![2-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5229980.png)

![isopropyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229995.png)

![N-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5230015.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5230026.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5230039.png)

![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5230046.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B5230055.png)

![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5230060.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5230067.png)

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine](/img/structure/B5230079.png)